molecular formula C12H6F6N2O2 B7890882 5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B7890882
M. Wt: 324.18 g/mol
InChI Key: SNOVMUDIMNIXCG-UHFFFAOYSA-N
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Description

5-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a carboxylic acid group and a phenyl ring bearing two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone precursor is often prepared by the Claisen condensation of ethyl acetoacetate with 3,5-bis(trifluoromethyl)benzaldehyde.

    Carboxylation: The resulting pyrazole intermediate is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group at the 4-position of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the pyrazole formation and carboxylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrazole derivative with additional oxygen-containing functional groups, while reduction could produce a pyrazole with a reduced carboxylic acid group.

Scientific Research Applications

5-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a drug candidate due to its unique structural features, which may confer biological activity against various targets.

    Biology: It can be used as a probe to study biological processes, particularly those involving enzyme inhibition or receptor binding.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in the development of new materials, such as organic semiconductors.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, making it a potent inhibitor or activator of its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)phenyl-1H-pyrazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

    5-Phenyl-1H-pyrazole-4-carboxylic acid: Does not have the trifluoromethyl groups, potentially resulting in different biological activity and stability.

    5-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole: Similar structure but without the carboxylic acid group, which may influence its chemical properties and applications.

Uniqueness

The presence of both the trifluoromethyl groups and the carboxylic acid group in 5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid makes it unique. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, while the carboxylic acid group can improve its solubility and facilitate further chemical modifications.

This combination of features makes this compound a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6N2O2/c13-11(14,15)6-1-5(2-7(3-6)12(16,17)18)9-8(10(21)22)4-19-20-9/h1-4H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOVMUDIMNIXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=C(C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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